molecular formula C14H10FN3O2S B2870323 2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021112-89-9

2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2870323
CAS No.: 1021112-89-9
M. Wt: 303.31
InChI Key: VCHJJTOFWXCYQV-UHFFFAOYSA-N
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Description

2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a fluorine atom, a thiophene ring, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction.

    Fluorination: The fluorine atom is typically introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Final Coupling: The final step involves coupling the oxadiazole-thiophene intermediate with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(5-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
  • 2-fluoro-N-(5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Uniqueness

2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of both the thiophene and oxadiazole rings, which confer specific electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-11-6-2-1-5-10(11)13(19)16-14-18-17-12(20-14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHJJTOFWXCYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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